2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide
Description
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is a synthetic small molecule characterized by a sulfonamide-linked piperazine core substituted with a pyridinyl group and an ethylbutanamide side chain. Its structure combines a lipophilic butanamide moiety with a polar sulfonamide bridge and a nitrogen-rich piperazine-pyridine system.
Properties
IUPAC Name |
2-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-3-15(4-2)17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-6-8-18-16/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNIJCBVFDPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of pyridine with piperazine to form 4-(pyridin-2-yl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
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Sulfonylation: : The next step is the sulfonylation of the piperazine derivative. This is achieved by reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
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Amidation: : The final step involves the amidation of the sulfonylated piperazine derivative with 2-ethylbutanoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used, such as sulfonamides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases such as cancer, neurological disorders, and infections.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to two analogs from the evidence:
Pharmacological Implications :
- Analog 1 (BJ13629) : The 2-fluorophenyl group enhances metabolic stability compared to pyridinyl due to fluorine’s electron-withdrawing effects, which may reduce oxidative metabolism . However, the pyridinyl group in the target compound could improve binding to receptors requiring aromatic stacking (e.g., 5-HT₁A).
- The phenyl sulfonyl linker may confer greater steric bulk, affecting target selectivity.
Binding Affinity and Selectivity Trends
While experimental data for the target compound is unavailable, trends from analogs suggest:
- Piperazine vs. Piperidine : Piperazine derivatives (target compound, BJ13629) typically exhibit higher affinity for serotonin/dopamine receptors due to dual nitrogen atoms facilitating ionic interactions. Piperidine-based analogs (Y031-1551) may favor off-target interactions with adrenergic receptors .
- Substituent Effects : Fluorine in BJ13629 enhances CNS bioavailability by blocking cytochrome P450-mediated degradation, whereas pyridinyl groups may improve solubility and receptor engagement .
Notes
Limitations : Direct pharmacological data for the target compound is absent in the provided evidence; comparisons are based on structural analogs.
Research Context: All compounds discussed are labeled "for research use only," emphasizing their exploratory, non-therapeutic status .
Structural Optimization : The target compound’s pyridinyl-piperazine core positions it as a candidate for further studies on receptor subtype selectivity.
Biological Activity
2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and a sulfonyl group. The molecular formula is , and its structure can be depicted as follows:
Research indicates that this compound acts primarily as a muscarinic receptor antagonist , which suggests its potential role in treating neurological disorders. Muscarinic receptors are critical in various physiological processes including cognition, memory, and motor control. By antagonizing these receptors, the compound may help alleviate symptoms associated with conditions like Alzheimer's disease and schizophrenia.
Antimicrobial Activity
Several studies have tested the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological properties of similar compounds. For example, research indicates that certain piperazine derivatives exhibit anxiolytic effects in animal models. These effects are likely mediated through modulation of neurotransmitter systems, including serotonin and dopamine pathways.
Case Studies
- Case Study on Neurological Disorders : A study investigated the impact of a piperazine derivative similar to this compound in a rodent model of Alzheimer’s disease. The results showed improved cognitive function and reduced amyloid plaque formation after treatment over six weeks.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of resistant bacterial strains. The results indicated that some derivatives had potent activity against multidrug-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
